2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide
Overview
Description
2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide is an organic compound with a complex structure that includes aromatic rings and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4,6-trimethylbenzene with sulfonyl chloride to form the sulfonamide group. This is followed by the introduction of the phenylpyridazinyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials, including dyes, polymers, and advanced materials with tailored properties.
Mechanism of Action
The mechanism by which 2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the aromatic rings provide hydrophobic interactions, stabilizing the compound within the target site. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-trimethylbenzene-1,3-diamine: Shares the trimethylbenzene core but lacks the sulfonamide and phenylpyridazinyl groups.
2,4,6-trimethyl-N-phenylbenzene-1-sulfonamide: Similar sulfonamide structure but without the pyridazinyl group.
6-phenylpyridazin-3-yl derivatives: Compounds with the phenylpyridazinyl group but different substituents on the benzene ring.
Uniqueness
The uniqueness of 2,4,6-trimethyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both sulfonamide and phenylpyridazinyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2,4,6-trimethyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-15-13-16(2)21(17(3)14-15)28(25,26)22-11-12-27-20-10-9-19(23-24-20)18-7-5-4-6-8-18/h4-10,13-14,22H,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBNWPSSBIHAAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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